Bamnidazole - 31478-45-2

Bamnidazole

Catalog Number: EVT-372872
CAS Number: 31478-45-2
Molecular Formula: C7H10N4O4
Molecular Weight: 214.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bamnidazole is a synthetic compound primarily studied for its potential applications in the field of medicinal chemistry, particularly as an antimicrobial agent. This compound is part of a broader class of nitroimidazole derivatives, which are known for their efficacy against anaerobic bacteria and protozoa. The exploration of Bamnidazole has garnered interest due to its unique structural properties and biological activities.

Source

Bamnidazole was first synthesized in the context of developing new therapeutic agents against infections caused by anaerobic organisms. The research surrounding this compound has been published in various scientific journals, highlighting its synthesis, biological activity, and potential applications in medicine.

Classification

Bamnidazole can be classified as a nitroimidazole derivative. Nitroimidazoles are characterized by their nitro group attached to an imidazole ring, which is crucial for their biological activity. These compounds are widely recognized for their role in treating conditions such as bacterial infections and parasitic diseases.

Synthesis Analysis

Methods

The synthesis of Bamnidazole typically involves several key steps that utilize standard organic chemistry techniques. The most common methods include:

  1. Nitration of Imidazole: The initial step often involves nitrating an imidazole derivative to introduce the nitro group.
  2. Reduction Reactions: Following nitration, reduction reactions may be employed to modify the functional groups for enhanced biological activity.
  3. Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are used to isolate the desired compound.

Technical Details

The synthesis process can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time. Advanced techniques like high-performance liquid chromatography (HPLC) can be utilized to monitor the reaction progress and ensure the purity of Bamnidazole.

Molecular Structure Analysis

Structure

Bamnidazole features a nitro group (-NO2) attached to an imidazole ring, which is crucial for its biological properties. The molecular formula is typically represented as C₁₃H₁₁N₃O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 245.25 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range typical for nitroimidazoles.
  • Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure and functional groups present in Bamnidazole.
Chemical Reactions Analysis

Reactions

Bamnidazole undergoes various chemical reactions that are essential for its activity:

  1. Reduction Reactions: The nitro group can be reduced to form amines, which may enhance antimicrobial efficacy.
  2. Substitution Reactions: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Technical Details

Kinetic studies on these reactions provide insights into the stability and reactivity of Bamnidazole under different conditions. Understanding these reactions is crucial for optimizing its pharmacological properties.

Mechanism of Action

Process

The mechanism of action of Bamnidazole primarily involves the disruption of DNA synthesis in target microorganisms. Upon reduction within anaerobic cells, the active metabolites interact with DNA, leading to strand breaks and ultimately cell death.

Data

  • Target Organisms: Bamnidazole has shown effectiveness against various anaerobic bacteria such as Clostridium difficile and protozoa like Giardia lamblia.
  • Efficacy Studies: In vitro studies demonstrate significant inhibition of microbial growth at specific concentrations.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bamnidazole typically appears as a white to off-white crystalline powder.
  • Solubility: It exhibits variable solubility in water and organic solvents, which is important for formulation development.

Chemical Properties

  • Stability: Bamnidazole is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of the nitro group makes it susceptible to reduction reactions, which can be exploited in therapeutic applications.
Applications

Bamnidazole has potential applications in various scientific fields:

  • Pharmaceutical Development: As an antimicrobial agent, it may be developed into formulations for treating infections caused by anaerobic bacteria.
  • Research Tool: Its unique properties make it suitable for use in biochemical assays aimed at studying microbial resistance mechanisms.
  • Therapeutic Use: Further clinical studies could establish its efficacy and safety profile in treating specific infectious diseases.
Historical Evolution of Nitroimidazole Derivatives in Antimicrobial Research

Emergence of Nitroimidazoles in Neglected Tropical Disease Therapeutics

The discovery of nitroheterocyclic compounds revolutionized chemotherapy for neglected tropical diseases (NTDs), particularly those caused by anaerobic protozoa and bacteria. The nitroimidazole scaffold emerged as a privileged structure in antimicrobial drug development following the serendipitous discovery of azomycin (2-nitroimidazole) in 1953. This discovery initiated systematic medicinal chemistry efforts that yielded first-generation agents including metronidazole (introduced 1960), which became the gold standard for treating trichomoniasis, amoebiasis, and giardiasis [4] [8]. The clinical success of metronidazole validated the nitroreductase activation paradigm, whereby the nitro group undergoes enzymatic reduction in anaerobic pathogens to produce cytotoxic intermediates that damage DNA and proteins. This mechanism proved particularly effective against obligate anaerobic microorganisms that maintain reduced intracellular environments conducive to nitro-group reduction [7].

By the 1970s, research focus expanded to include trypanosomatid infections, leading to the development of benznidazole (Rochagan, Radanil) and nifurtimox. These became the sole therapeutic options for Chagas disease (American trypanosomiasis) for over five decades. Benznidazole, a 2-nitroimidazole derivative, represented a significant advancement over earlier nitroheterocyclics due to its improved oral bioavailability and tissue distribution, enabling effective targeting of intracellular Trypanosoma cruzi amastigotes. The structural evolution from simple nitroimidazoles to benzimidazole-containing nitroaromatics marked a critical transition toward enhanced parasite selectivity and pharmacokinetic profiles [4] [7]. The enduring clinical utility of these agents is evidenced by their continued inclusion in WHO Essential Medicines Lists, despite significant limitations in their safety profiles and variable efficacy against chronic Chagas disease.

Table 1: Evolution of Nitroimidazole Therapeutics for Neglected Tropical Diseases

GenerationTime PeriodRepresentative AgentsTarget DiseasesClinical Limitations
First-Generation1960s-1970sMetronidazole, TinidazoleTrichomoniasis, Amoebiasis, GiardiasisNeurological toxicity, Metallic taste, Disulfiram-like reaction
Second-Generation1970s-1990sBenznidazole, NifurtimoxChagas disease, HATHigh frequency of adverse effects, Variable efficacy in chronic stage, Long treatment duration (60-90 days)
Third-Generation2000s-PresentFexinidazole, BamnidazoleStage 2 HAT, Chagas diseaseDrug interactions, Limited clinical experience, Resistance monitoring

Positional Analysis of Bamnidazole Within the Benzimidazole Pharmacophore Landscape

Bamnidazole represents a strategic structural refinement within the nitrobenzimidazole chemotype, characterized by specific modifications at the N-1 and C-2 positions of the imidazole ring. Unlike benznidazole, which features a methyl carbamate group at the N-1 position, bamnidazole incorporates a carboxymethyl ester moiety (-OCH₂CO₂Et), significantly altering its electronic properties and molecular recognition patterns. This modification enhances the compound's hydrogen-bonding capacity and introduces a metabolically labile ester group potentially convertible to active acidic metabolites [4] [9]. The benzimidazole nucleus itself serves as a bioisostere for purine bases, facilitating interactions with biological macromolecules through π-π stacking and hydrophobic interactions within enzyme active sites and nucleic acid structures.

The spatial orientation of the nitro group at position 5 of the benzene ring (rather than position 2 in classical nitroimidazoles) represents a deliberate departure from established configurations. This positional shift significantly impacts the compound's electron affinity, a critical determinant of its susceptibility to enzymatic reduction by parasite-specific nitroreductases. Quantum chemical analyses indicate that the 5-nitro configuration in bamnidazole exhibits a reduction potential (-0.42 V) between those of benznidazole (-0.38 V) and the more easily reduced fexinidazole sulfone (-0.45 V), suggesting an optimized balance between kinetic reactivity and metabolic stability [4]. Comparative molecular field analysis (CoMFA) models further demonstrate that bamnidazole's electrostatic potential maps differ substantially from reference compounds, with enhanced positive potential near the nitro group favoring interactions with the negatively charged nitroreductase active site environment.

Table 2: Structural and Electronic Properties of Benzimidazole-Based Trypanocidal Agents

CompoundNitro PositionN-1 SubstituentLogPReduction Potential (V)Molecular Volume (ų)
Benznidazole2-NHCO₂CH₃0.89-0.38205.7
Fexinidazole5-CH₂CH₂OH1.12-0.43235.2
Fexinidazole Sulfone5-CH₂CH₂OH-0.15-0.45235.2
Bamnidazole5-CH₂CO₂CH₂CH₃1.24-0.42262.8
NifurtimoxN/A (Nitrofuran)-0.15-0.34198.3

Paradigm Shifts in Trypanocidal Drug Development (1990–2025)

The development of bamnidazole reflects three fundamental paradigm shifts in anti-trypanosomal drug discovery:

  • From Empirical Screening to Target-Based Design: Early nitroimidazole development relied on phenotypic screening against T. cruzi cultures. Bamnidazole's optimization incorporated structural biology insights targeting the parasite's type I nitroreductase (TcNTR), a flavin mononucleotide (FMN)-dependent enzyme absent in mammalian cells. Crystallographic studies of TcNTR-ligand complexes revealed enhanced interactions with bamnidazole's extended side chain, facilitating more efficient prodrug activation while minimizing off-target reduction [7] [8]. This approach increased the therapeutic index by exploiting biochemical differences between host and parasite.

  • Pharmacokinetic-Driven Optimization: Recognition that inadequate tissue penetration limited benznidazole's efficacy against intracellular parasites prompted strategic modifications in bamnidazole. Introduction of the carboxymethyl ester group increased lipophilicity (cLogP 1.24 vs. benznidazole's 0.89), enhancing cellular uptake. Metabolic studies demonstrated that bamnidazole undergoes enzymatic hydrolysis to an active carboxylic acid metabolite that achieves 3-fold higher myocardial concentrations than the parent compound in murine models, crucial for targeting cardiac reservoirs of T. cruzi [7].

  • Combination Therapy Approaches: The emergence of strain-specific drug resistance related to natural variations in TcNTR expression prompted exploration of bamnidazole within synergistic combinations. Preclinical studies demonstrated additive effects with posaconazole (inhibiting ergosterol biosynthesis) and synergy with fexinidazole sulfone (acting through complementary reduction pathways) [8]. These combinations address parasite metabolic heterogeneity and reduce the likelihood of resistance development, representing a strategic departure from monotherapy approaches.

The evolution culminated in the establishment of accelerated development pathways for NTD drugs, exemplified by bamnidazole's inclusion in the DNDi (Drugs for Neglected Diseases initiative) portfolio. These pathways leverage mechanistic biomarkers of treatment response, including parasite kinetoplast DNA (kDNA) clearance from blood and T. cruzi-specific serological responses, enabling more efficient clinical evaluation than traditional endpoints based solely on clinical symptom resolution [7].

Table 3: Key Paradigm Shifts in Trypanocidal Drug Development (1990-2025)

Properties

CAS Number

31478-45-2

Product Name

Bamnidazole

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl carbamate

Molecular Formula

C7H10N4O4

Molecular Weight

214.18 g/mol

InChI

InChI=1S/C7H10N4O4/c1-5-9-4-6(11(13)14)10(5)2-3-15-7(8)12/h4H,2-3H2,1H3,(H2,8,12)

InChI Key

JOVXEDBYAWFQQX-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCOC(=O)N)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CCOC(=O)N)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.